

Commercial Availability and Synthetic Applications of Ethyl 2-Bromoisovalerate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethyl 2-bromoisovalerate*

Cat. No.: *B128821*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-bromoisovalerate (CAS No. 609-12-1) is a halogenated ester with significant applications as a key intermediate in the synthesis of pharmaceutical compounds. This technical guide provides an in-depth overview of its commercial availability, physicochemical properties, and detailed experimental protocols for its application in drug development, specifically in the synthesis of the sedative-hypnotic agent Bromisoval. Additionally, its potential, though less documented, use in proteomics as a cysteine alkylating agent is discussed.

Introduction

Ethyl 2-bromoisovalerate, also known as ethyl 2-bromo-3-methylbutanoate, is a valuable reagent in organic synthesis. Its structure, featuring a reactive bromine atom alpha to an ester carbonyl group, makes it an effective alkylating agent for various nucleophiles. This reactivity is harnessed in the pharmaceutical industry for the construction of carbon-carbon and carbon-nitrogen bonds in the synthesis of active pharmaceutical ingredients (APIs). A primary example of its utility is in the manufacture of Bromisoval (bromovalerylurea), a sedative and hypnotic drug.^[1] While some commercial suppliers also list it as a biochemical for proteomics research,

specific applications in this field are not extensively documented in publicly available literature.

[2]

Physicochemical Properties

A summary of the key physicochemical properties of **Ethyl 2-bromoisovalerate** is presented in Table 1. This data is essential for its safe handling, storage, and application in experimental settings.

Table 1: Physicochemical Properties of **Ethyl 2-Bromoisovalerate**

Property	Value	References
CAS Number	609-12-1	[2]
Molecular Formula	C ₇ H ₁₃ BrO ₂	[2]
Molecular Weight	209.08 g/mol	[2]
Appearance	Colorless to almost colorless liquid	
Boiling Point	185-186 °C	[3]
Density	~1.28 g/cm ³	[3]
Flash Point	65 °C (149 °F)	[3]
Solubility	Insoluble in water; soluble in ethanol and ether.	Inferred from general properties of similar esters.
IUPAC Name	ethyl 2-bromo-3-methylbutanoate	[4]
InChI Key	WNFUWONOILPKNX-UHFFFAOYSA-N	[4]
SMILES	CCOC(=O)C(C(C)C)Br	[4]

Commercial Availability

Ethyl 2-bromoisovalerate is readily available from a variety of chemical suppliers in research and bulk quantities. The purity levels typically exceed 97%. Table 2 provides a summary of representative suppliers and pricing information. Prices are subject to change and may vary based on quantity, purity, and supplier.

Table 2: Commercial Availability of **Ethyl 2-Bromoisovalerate**

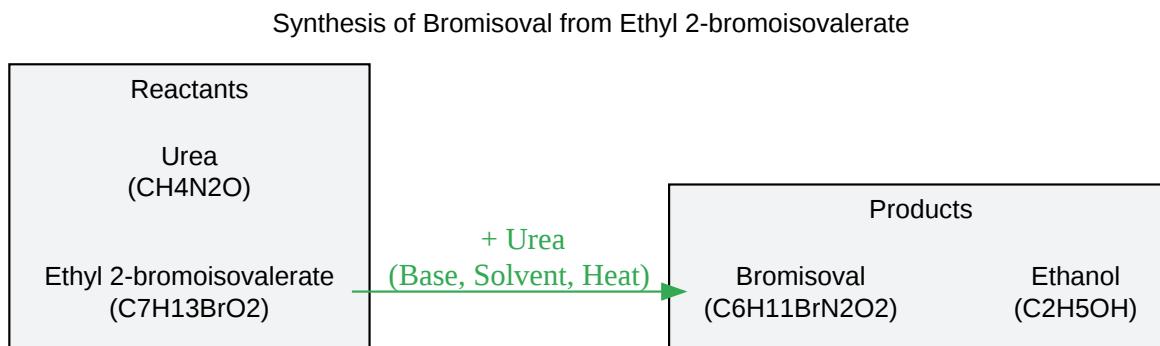
Supplier	Purity	Quantity	Price (USD)	Reference
Biosynth	-	250 g	\$95.00	[3]
Chemsavers	97%	5 g	\$55.00	-
Fisher Scientific (TCI)	>98.0%	5 g	\$37.29	[3]
Fisher Scientific (TCI)	>98.0%	25 g	\$100.67	[3]
Thermo Scientific Alfa Aesar	97%	5 g	-	[5]
Santa Cruz Biotechnology	-	-	Contact for pricing	[2]
Sigma-Aldrich	-	-	Contact for pricing	[6]
Tokyo Chemical Industry (TCI)	>98.0%	25 g	-	
SynZeal	Reference Standard	-	Contact for pricing	[6]

Applications in Drug Synthesis: Synthesis of Bromisoval

A primary application of **Ethyl 2-bromoisovalerate** is in the synthesis of Bromisoval ((RS)-2-Bromo-N-carbamoyl-3-methylbutanamide), a bromoureide sedative and hypnotic.[1] The synthesis involves the reaction of **Ethyl 2-bromoisovalerate** with urea. While a direct protocol

using the ethyl ester is not readily available, a well-established method exists for the more reactive acyl bromide.^[7] The following protocol is adapted for the use of **Ethyl 2-bromoisovalerate**, likely requiring a base to facilitate the reaction.

Reaction Scheme



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Caption: Overall reaction for the synthesis of Bromisoval.

Proposed Experimental Protocol: Synthesis of Bromisoval

This protocol is based on the principles of N-acylurea synthesis and the conditions described for the reaction of the corresponding acyl bromide with urea.^[7] Optimization of reaction conditions (temperature, time, and choice of base/solvent) may be necessary.

Materials:

- **Ethyl 2-bromoisovalerate**
- Urea
- Sodium ethoxide (or another suitable base)
- Anhydrous ethanol (or another suitable solvent like DMF or DMSO)

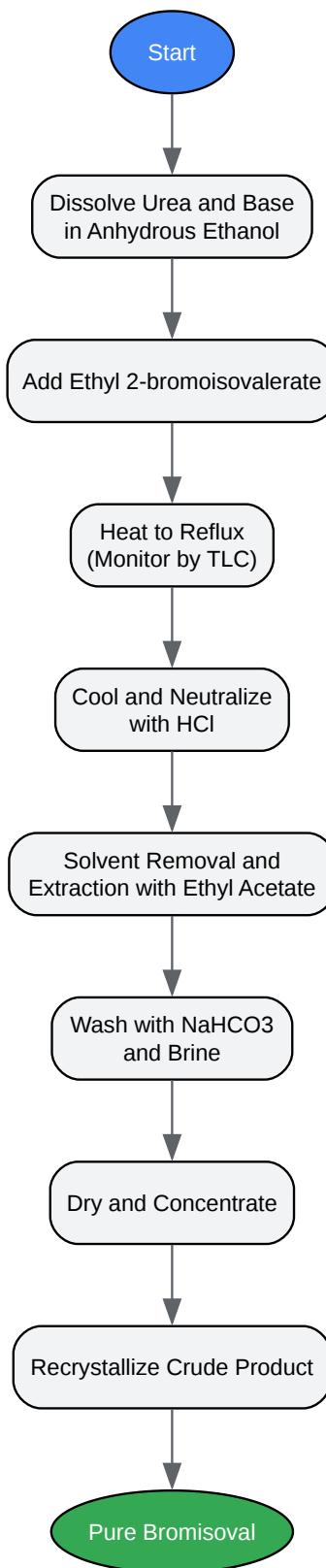
- Hydrochloric acid (for neutralization)
- Ethyl acetate (for extraction)
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate
- Round-bottom flask with reflux condenser
- Magnetic stirrer with heating mantle
- Separatory funnel
- Rotary evaporator

Procedure:

- Reaction Setup: In a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve urea (1.1 equivalents) in anhydrous ethanol.
- Addition of Base: To the urea solution, add sodium ethoxide (1.1 equivalents) and stir until dissolved.
- Addition of Ester: Slowly add **Ethyl 2-bromoisovalerate** (1.0 equivalent) to the reaction mixture.
- Reaction: Heat the mixture to reflux and maintain for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the mixture with dilute hydrochloric acid.
- Extraction: Remove the ethanol under reduced pressure using a rotary evaporator. Add water to the residue and extract the product with ethyl acetate (3 x volume of aqueous layer).

- **Washing:** Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- **Purification:** Recrystallize the crude Bromisoval from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure product.

Synthesis Workflow

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Caption: Experimental workflow for the synthesis of Bromisoval.

Potential Applications in Proteomics

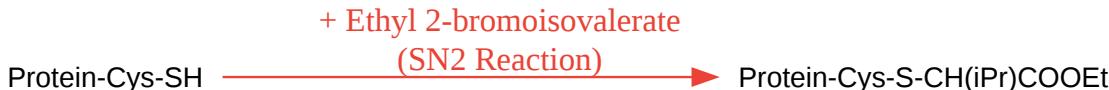
Several suppliers list **Ethyl 2-bromoisovalerate** as a biochemical for proteomics research.^[2] While specific, detailed protocols are not widely published, its chemical structure suggests a potential application as a cysteine alkylating agent. In proteomics, alkylation of cysteine residues is a standard step to prevent the reformation of disulfide bonds after reduction, ensuring proper protein digestion and analysis by mass spectrometry.

Proposed Mechanism: Cysteine Alkylation

The thiol group of a cysteine residue can act as a nucleophile, attacking the electrophilic carbon atom bonded to the bromine in **Ethyl 2-bromoisovalerate**. This would result in a stable thioether linkage, effectively capping the cysteine residue.

Proposed Cysteine Alkylation Mechanism

Ethyl 2-bromoisovalerate

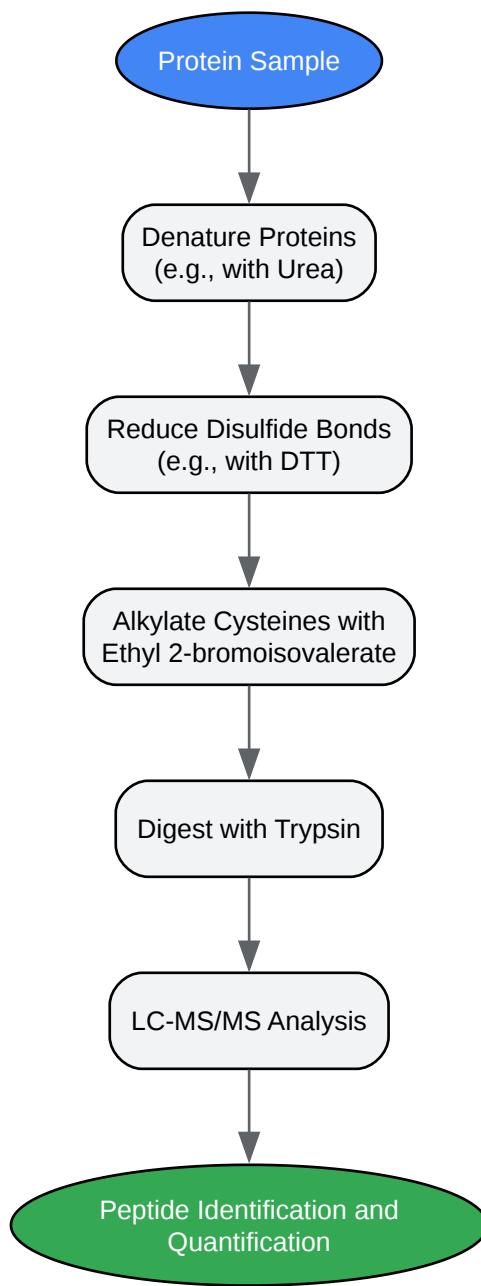


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Caption: Proposed reaction of **Ethyl 2-bromoisovalerate** with a cysteine residue.

Generalized Experimental Workflow for Protein Alkylation

The following is a generalized workflow for the reduction and alkylation of proteins for mass spectrometry analysis, adapted for the potential use of **Ethyl 2-bromoisovalerate**.



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- To cite this document: BenchChem. [Commercial Availability and Synthetic Applications of Ethyl 2-Bromoisovalerate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b128821#commercial-availability-of-ethyl-2-bromoisovalerate]

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